molecular formula C22H20N10O3 B10914771 N-{5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide

N-{5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10914771
M. Wt: 472.5 g/mol
InChI Key: SFEDAPNMFKLDED-UHFFFAOYSA-N
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Description

N~5~-(2-FURYLMETHYL)-1-METHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a furan ring, a pyrazole ring, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-FURYLMETHYL)-1-METHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the tetrazole ring: This step involves the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst.

    Coupling reactions: The furan and phenyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Final assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-FURYLMETHYL)-1-METHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanone derivatives, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N~5~-(2-FURYLMETHYL)-1-METHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

Mechanism of Action

The mechanism of action of N5-(2-FURYLMETHYL)-1-METHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N~5~-(2-FURYLMETHYL)-1-METHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE: is similar to other compounds containing furan, pyrazole, and tetrazole rings, such as:

Uniqueness

The uniqueness of N5-(2-FURYLMETHYL)-1-METHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H20N10O3

Molecular Weight

472.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-4-[[1-[(5-phenyltetrazol-2-yl)methyl]pyrazole-3-carbonyl]amino]pyrazole-3-carboxamide

InChI

InChI=1S/C22H20N10O3/c1-30-19(22(34)23-12-16-8-5-11-35-16)18(13-24-30)25-21(33)17-9-10-31(27-17)14-32-28-20(26-29-32)15-6-3-2-4-7-15/h2-11,13H,12,14H2,1H3,(H,23,34)(H,25,33)

InChI Key

SFEDAPNMFKLDED-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=NN(C=C2)CN3N=C(N=N3)C4=CC=CC=C4)C(=O)NCC5=CC=CO5

Origin of Product

United States

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